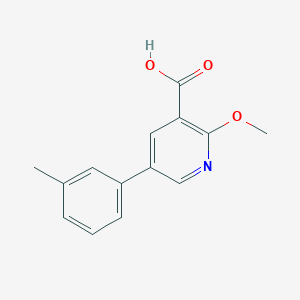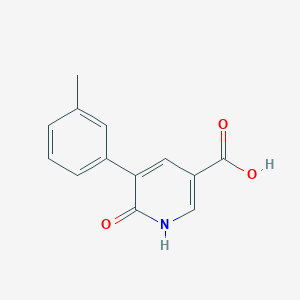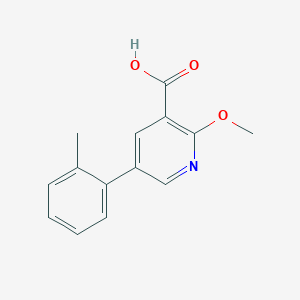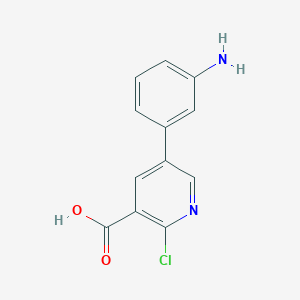
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-methylphenyl)isonicotinic acid (CMPI) is a synthetic organic compound belonging to the family of isonicotinic acids. It is a colorless solid with a molecular weight of 193.57 g/mol and a melting point of approximately 188°C. CMPI is widely used in research and industrial applications, as it exhibits a variety of properties and is relatively stable.
作用機序
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for the transmission of nerve impulses in the brain. By inhibiting AChE, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% increases the levels of acetylcholine in the brain, which in turn leads to an increase in cognitive function, memory, and learning.
Biochemical and Physiological Effects
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% has been shown to improve learning and memory, as well as to reduce anxiety and depression. It has also been shown to reduce inflammation and oxidative stress, and to improve the functioning of the immune system. In addition, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% has been shown to have anti-cancer effects in animal studies.
実験室実験の利点と制限
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% is a relatively stable compound and has a wide range of applications in laboratory experiments. Its ability to inhibit AChE makes it useful for studying the effects of acetylcholine on the brain. However, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% is a toxic compound and should be handled with care. It should only be used in well-ventilated areas and proper safety equipment should be worn at all times.
将来の方向性
Future research on 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% could focus on its potential therapeutic applications. 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% could be studied further for its potential to improve cognitive function, memory, and learning, as well as its potential to reduce anxiety and depression. It could also be studied for its potential to reduce inflammation and oxidative stress, as well as its potential to improve the functioning of the immune system. In addition, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% could be studied further for its potential to have anti-cancer effects. Finally, 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% could be studied further for its potential to be used as a reagent in the synthesis of drugs and pharmaceuticals.
合成法
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-methylphenyl isocyanate with hydrochloric acid in aqueous solution. The reaction is carried out at room temperature, and the product is isolated by filtration. Another method involves the reaction of 4-methylphenyl isocyanate and chloroacetyl chloride in aqueous solution, followed by acidification. The product is then isolated by extraction with ethyl acetate.
科学的研究の応用
2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% has a variety of applications in scientific research. It is widely used in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. 2-Chloro-5-(4-methylphenyl)isonicotinic acid, 95% has also been used as a reagent in the synthesis of drugs and pharmaceuticals. It has been used in the synthesis of anticonvulsant drugs, as well as in the synthesis of anti-cancer drugs and anti-inflammatory agents.
特性
IUPAC Name |
2-chloro-5-(4-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-4-9(5-3-8)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJJCPKKMVOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686935 |
Source


|
| Record name | 2-Chloro-5-(4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methylphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261925-19-2 |
Source


|
| Record name | 2-Chloro-5-(4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














